molecular formula C21H20N4O3S B2892965 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-31-5

2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2892965
CAS No.: 941880-31-5
M. Wt: 408.48
InChI Key: QXGCIQOEEREKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-15-6-4-14(5-7-15)19(26)25-21-24-18-16(8-9-17(18)29-21)20(27)23-12-13-3-2-10-22-11-13/h2-7,10-11,16H,8-9,12H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGCIQOEEREKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the thiazole family and has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The structural composition of this compound includes:

  • A thiazole ring , which is known for its role in various biological activities.
  • A methoxybenzamide group , which enhances solubility and biological activity.
  • A pyridine moiety , contributing to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrated potent antiproliferative effects against melanoma and prostate cancer cells. The modification of certain rings in these compounds led to improved activity from micromolar to nanomolar ranges .

The primary mechanism of action for compounds in this class involves:

  • Inhibition of tubulin polymerization : This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
  • Binding affinity : These compounds have been shown to bind effectively to the colchicine-binding site on tubulin, which is crucial for their anticancer efficacy .

In Vitro Studies

  • Cell Line Testing : The compound's efficacy was tested on various cancer cell lines, showing significant cytotoxicity. For example, SMART compounds exhibited IC50 values in the low nanomolar range against prostate cancer cells.
  • Mechanistic Insights : Studies indicated that these compounds could overcome multidrug resistance (MDR) by inhibiting P-glycoprotein-mediated efflux, a common challenge in cancer therapy .

In Vivo Studies

  • Xenograft Models : In vivo studies using human prostate (PC-3) and melanoma (A375) xenograft models demonstrated that treatments with these compounds resulted in tumor growth inhibition rates ranging from 4% to 30% compared to controls .
  • Safety Profile : Notably, higher doses (up to 15 mg/kg) did not result in neurotoxicity, indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant activity against melanoma and prostate cancer cells
MechanismInhibition of tubulin polymerization
Binding AffinityStrong binding to colchicine-binding site on tubulin
Overcoming MDREffective against MDR cell lines
In Vivo EfficacyTumor growth inhibition in xenograft models
Safety ProfileNo neurotoxicity observed at therapeutic doses

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (70–90°C) improve cyclization but may degrade sensitive groups.
  • Solvent polarity : DMF enhances coupling efficiency, while THF is preferred for acid-sensitive intermediates .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and preparative HPLC are essential for isolating high-purity products (>95%) .

How can spectroscopic data (NMR, MS) confirm the compound’s structural integrity?

Q. Basic Characterization Workflow

  • 1H NMR :
    • Methoxy protons (4-OCH₃) appear as a singlet at δ 3.8–4.0 ppm.
    • Pyridine protons (C5-H) resonate as a multiplet at δ 8.3–8.7 ppm .
    • Cyclopenta[d]thiazole protons show distinct splitting due to ring strain (δ 2.5–3.5 ppm) .
  • 13C NMR : Carbonyl groups (amide, carboxamide) appear at δ 165–175 ppm .
  • ESI-MS : Molecular ion [M+H]+ should match the exact mass (e.g., calculated for C₂₂H₂₁N₄O₃S: 437.13) .

Q. Advanced Analysis :

  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to resolve stereochemical ambiguities in the cyclopenta ring .

What functional groups in this compound are reactive, and how can they be modified for SAR studies?

Q. Basic Reactivity Profile :

  • Amide bonds : Susceptible to hydrolysis under strong acidic/basic conditions (e.g., 6M HCl at 100°C) .
  • Thiazole ring : Participates in electrophilic substitution (e.g., bromination at C5) .
  • Pyridine nitrogen : Can coordinate metals or undergo alkylation .

Q. Advanced Modifications :

  • Methoxy group replacement : Substitute with halogens or bulky substituents to assess steric effects on bioactivity .
  • Cyclopenta ring saturation : Hydrogenation to evaluate conformational flexibility .

How can low-yield steps in the synthesis be optimized?

Q. Advanced Troubleshooting :

  • Coupling efficiency : Screen coupling agents (e.g., HATU vs. EDC) and additives (DMAP) to improve amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
  • Solvent-free conditions : Minimize side reactions in thiazole ring formation .

Q. Data-Driven Example :

StepYield (Standard)Yield (Optimized)Method
Amide Coupling57%82%HATU/DIPEA in DMF

What experimental designs are recommended for evaluating biological activity?

Q. Basic Assay Design :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Q. Advanced Approaches :

  • Target identification : SPR or ITC to measure binding affinity with suspected targets (e.g., EGFR kinase) .
  • Metabolic stability : LC-MS/MS to monitor compound degradation in liver microsomes .

How can computational modeling guide the design of analogs with enhanced activity?

Q. Advanced Computational Strategies :

  • Molecular docking : Predict binding modes to ATP-binding pockets (e.g., using AutoDock Vina) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize analogs .
  • MD simulations : Assess conformational stability of the cyclopenta ring in aqueous environments .

How should contradictory bioactivity data from structural analogs be resolved?

Q. Data Contradiction Analysis :

  • Case Example : A pyridine analog shows potent activity in one study (IC₅₀ = 0.5 µM) but is inactive in another.
    • Variables to assess :
  • Assay conditions (e.g., serum concentration affecting solubility) .
  • Substituent positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) .
    • Resolution : Validate using orthogonal assays (e.g., Western blot for target inhibition) .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced SAR Methodology :

  • Fragment-based design : Replace the 4-methoxybenzamido group with bioisosteres (e.g., thiophene-2-carboxamide) .
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using Schrödinger Phase .

Q. Example SAR Table :

AnalogModificationIC₅₀ (µM)Notes
ParentNone1.2Reference
A4-OCH₃ → 4-F0.8Improved potency
BPyridin-3-yl → Pyridin-4-yl>10Loss of activity

How can stability studies under varying pH and temperature conditions be conducted?

Q. Advanced Stability Protocols :

  • Forced degradation : Expose to 0.1M HCl (pH 2) and 0.1M NaOH (pH 12) at 40°C for 24h .
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed amide fragments) .
  • Arrhenius kinetics : Predict shelf life by measuring degradation rates at 25°C, 40°C, and 60°C .

What experimental techniques are used to identify molecular targets?

Q. Advanced Target Identification :

  • Chemical proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .
  • CETSA (Cellular Thermal Shift Assay) : Detect target engagement by thermal stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.